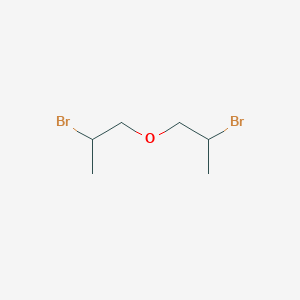

2-Bromo-1-(2-bromopropoxy)propane

Description

Structure

3D Structure

Properties

CAS No. |

89026-52-8 |

|---|---|

Molecular Formula |

C6H12Br2O |

Molecular Weight |

259.97 g/mol |

IUPAC Name |

2-bromo-1-(2-bromopropoxy)propane |

InChI |

InChI=1S/C6H12Br2O/c1-5(7)3-9-4-6(2)8/h5-6H,3-4H2,1-2H3 |

InChI Key |

QNUMELXRJVQTAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCC(C)Br)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 2 Bromo 1 2 Bromopropoxy Propane

Elimination Reactions (E1 and E2 Mechanisms)

Factors Governing Elimination Product Distribution

In a typical elimination reaction, such as the dehydrohalogenation of 2-bromopropane (B125204), a strong base in an alcoholic solvent is used. chemguide.co.ukshout.educationyoutube.com For instance, heating 2-bromopropane with a concentrated solution of sodium or potassium hydroxide (B78521) in ethanol (B145695) leads to the formation of propene. chemguide.co.ukshout.educationlibretexts.org The hydroxide ion acts as a base, abstracting a proton from a carbon atom adjacent to the carbon bearing the bromine atom. libretexts.orgchemguide.uk This initiates a cascade of electron movement, resulting in the formation of a carbon-carbon double bond and the expulsion of the bromide ion. chemguide.uk

The structure of the alkyl halide plays a crucial role. Secondary haloalkanes like 2-bromopropane can undergo both substitution and elimination reactions, and the conditions can be tailored to favor one over the other. chemguide.co.ukshout.education For tertiary alkyl halides, the E1 mechanism becomes more probable due to the formation of a stable tertiary carbocation intermediate. stackexchange.com

In the case of 2-bromo-1-(2-bromopropoxy)propane, there are two secondary bromine atoms. The presence of the ether linkage may influence the regioselectivity of the elimination, depending on its electronic effects and the steric environment around the two bromine-bearing carbons. The choice of base is another critical factor. A bulky base will favor abstraction of the most accessible proton, potentially leading to the less substituted (Hofmann) product. Conversely, a smaller, less hindered base will favor the formation of the more substituted (Zaitsev) alkene, which is generally more stable.

The reaction temperature also significantly impacts the product distribution. Higher temperatures generally favor elimination over substitution. khanacademy.org

| Factor | Influence on Product Distribution |

| Substrate Structure | The stability of the potential carbocation (for E1) and the accessibility of protons for abstraction (for E2) dictate the regioselectivity. |

| Base Strength and Steric Hindrance | Strong, non-bulky bases tend to favor the Zaitsev product, while bulky bases favor the Hofmann product. |

| Solvent | Polar protic solvents can favor E1 reactions by stabilizing the carbocation intermediate, while polar aprotic solvents are often used in E2 reactions. |

| Temperature | Higher temperatures generally favor elimination reactions over substitution reactions. |

Reactivity of the Ether Linkage

Ethers are generally considered to be unreactive functional groups, which is why they are often used as solvents in chemical reactions. openstax.orglibretexts.orglibretexts.org They are typically resistant to attack by halogens, dilute acids, bases, and nucleophiles. openstax.orglibretexts.orglibretexts.org However, the ether bond in this compound can undergo cleavage under specific and harsh conditions.

Cleavage Reactions of the Ether Bond

The most common method for cleaving ethers is through the use of strong acids, particularly aqueous hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.orglibretexts.orgmasterorganicchemistry.com Hydrochloric acid (HCl) is generally not effective for this purpose. openstax.orglibretexts.org The cleavage of ethers with strong acids is a nucleophilic substitution reaction that can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the alkyl groups attached to the ether oxygen. openstax.orglibretexts.orgmasterorganicchemistry.com

For ethers with only primary and secondary alkyl groups, the reaction follows an S(_N)2 pathway. openstax.orglibretexts.org The first step involves the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the less sterically hindered carbon atom, leading to the formation of an alkyl halide and an alcohol. openstax.orglibretexts.org

If the ether contains a tertiary, benzylic, or allylic group, the cleavage is more likely to occur via an S(_N)1 or E1 mechanism. openstax.orglibretexts.org This is because these substrates can form stable carbocation intermediates. openstax.orglibretexts.org These reactions are often faster and can occur at more moderate temperatures. openstax.orglibretexts.org

In the specific case of this compound, both alkyl groups attached to the ether oxygen are secondary. Therefore, cleavage with a strong acid like HBr would likely proceed through an S(_N)2 mechanism. The nucleophilic bromide ion would attack one of the carbon atoms adjacent to the ether oxygen, resulting in the formation of a bromoalkane and an alcohol. The regioselectivity of this attack would depend on the relative steric hindrance and electronic effects at the two secondary carbons.

Metal-Mediated and Organometallic Reactions

The bromine atoms in this compound provide reactive sites for a variety of metal-mediated and organometallic reactions, allowing for the formation of new carbon-carbon bonds and further functionalization of the molecule.

Formation of Grignard Reagents and Organolithium Species

Grignard reagents are powerful nucleophiles formed by the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent. leah4sci.combyjus.comwvu.edu The general formula for a Grignard reagent is R-Mg-X, where R is an alkyl or aryl group and X is a halogen. byjus.com The carbon-magnesium bond is highly polarized, giving the carbon atom a significant negative charge and making it strongly nucleophilic. wvu.edu

For this compound, it is conceivable that a Grignard reagent could be formed at one or both of the bromine-bearing carbons by reacting the compound with magnesium metal. odinity.commasterorganicchemistry.com The ether functionality within the molecule could potentially act as an intramolecular solvent to stabilize the Grignard reagent. However, the presence of two bromine atoms raises the possibility of intramolecular reactions or the formation of a di-Grignard reagent. The success of this reaction would depend on carefully controlled conditions to favor the desired mono- or di-Grignard species.

Similarly, organolithium reagents can be prepared from alkyl halides. These reagents are even more reactive than Grignard reagents and are also strong bases.

| Reagent Type | General Formula | Formation from Alkyl Halide | Key Characteristics |

| Grignard Reagent | R-Mg-X | R-X + Mg → R-Mg-X | Strong nucleophile, strong base, typically prepared in ether solvents. leah4sci.combyjus.com |

| Organolithium Reagent | R-Li | R-X + 2Li → R-Li + LiX | Very strong nucleophile, very strong base, more reactive than Grignard reagents. |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille Coupling) for Functionalization

Cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura and Stille couplings are prominent examples that utilize palladium catalysts. nih.govmdpi.comwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.comyonedalabs.com This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many organoboron reagents. nih.govmdpi.com It is plausible that this compound could serve as the halide partner in a Suzuki-Miyaura coupling, reacting with an organoboron compound to form a new carbon-carbon bond at the site of one or both bromine atoms. acs.orgacs.org The choice of catalyst and reaction conditions would be crucial to control the selectivity and yield of the reaction. nih.govmdpi.com

The Stille coupling is another palladium-catalyzed reaction that couples an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org Stille reactions are versatile and can be used with a wide variety of coupling partners. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, this compound could potentially be used as the electrophilic partner in a Stille coupling reaction. researchgate.netnih.gov The development of more active catalysts has expanded the scope of Stille reactions to include less reactive aryl chlorides and sulfonates. nih.gov

| Reaction | Organometallic Reagent | Electrophile | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acid) | Organic halide or triflate | Palladium catalyst and a base | Mild conditions, high functional group tolerance, low toxicity of boron reagents. nih.govmdpi.comyonedalabs.com |

| Stille Coupling | Organotin (organostannane) | Organic halide or pseudohalide | Palladium catalyst | Versatile, but tin reagents are toxic. wikipedia.orgorganic-chemistry.org |

Thermal and Photochemical Decomposition Pathways of this compound

Thermal Decomposition

Thermal decomposition involves the breakdown of a compound at elevated temperatures. The process is typically initiated by the cleavage of the weakest chemical bond in the molecule. In the case of this compound, the carbon-bromine bond is significantly weaker than the carbon-carbon, carbon-hydrogen, and carbon-oxygen bonds, making it the most likely site for initial bond homolysis.

The thermal decomposition of bromoalkanes often proceeds through a radical chain mechanism. This process generally involves three stages: initiation, propagation, and termination. For this compound, a plausible thermal decomposition pathway would likely be initiated by the homolytic cleavage of one of the C-Br bonds to generate a bromine radical and an alkyl radical.

Initiation:

or

The bromine radical is highly reactive and can then abstract a hydrogen atom from another molecule of the parent compound, leading to the propagation of the radical chain.

Propagation:

The resulting alkyl radical can then undergo further reactions, such as β-scission, to form more stable products like alkenes.

Termination: The radical chain reactions are terminated by the combination of two radicals.

The ether linkage in this compound is relatively stable to heat compared to the C-Br bonds. However, at very high temperatures, cleavage of the C-O bond could also occur, leading to a more complex mixture of decomposition products. It is also important to note that the presence of any impurities or the nature of the reaction vessel surface can influence the decomposition process, potentially leading to autocatalysis, as has been observed in the thermal decomposition of some haloalkanes. rsc.org

A significant consideration for ethers is their tendency to form explosive peroxides upon exposure to air and light, a process known as autoxidation. libretexts.org While this is a form of oxidative degradation rather than purely thermal decomposition, the peroxides formed are thermally unstable and can decompose violently upon heating.

Potential Thermal Decomposition Products

| Product Name | Chemical Formula | Plausible Formation Pathway |

| Propene | β-scission of alkyl radicals formed during propagation. | |

| Hydrogen Bromide | HBr | Hydrogen abstraction by bromine radicals. |

| Allyl Bromide | From termination reactions involving allyl radicals. cdnsciencepub.com | |

| Various brominated and oxygenated fragments | - | Complex fragmentation at higher temperatures. |

Photochemical Decomposition

Photochemical decomposition is initiated by the absorption of light, typically in the ultraviolet region of the electromagnetic spectrum. nih.gov Similar to thermal decomposition, the energy from the absorbed photons leads to the cleavage of the weakest bond. For this compound, the C-Br bond is the chromophore that will absorb UV light, leading to its homolytic cleavage. cdnsciencepub.comnih.gov

Primary Photochemical Process:

The subsequent reactions of the generated radicals will be similar to those described for thermal decomposition, involving hydrogen abstraction, β-scission, and radical recombination. The quantum yield, which is the number of molecules reacted per photon absorbed, will depend on the efficiency of the secondary reactions. dalalinstitute.com

The photolysis of ethers can also lead to the cleavage of the C-O bond. acs.org In the case of this compound, this would result in the formation of alkoxy and alkyl radicals, further diversifying the range of potential products.

Potential Photochemical Decomposition Products

| Product Name | Chemical Formula | Plausible Formation Pathway |

| Propene | Radical disproportionation and β-scission. | |

| Hydrogen Bromide | HBr | Hydrogen abstraction by bromine radicals. |

| Propanal | Rearrangement and fragmentation of alkoxy radicals. | |

| Bromoacetone | Rearrangement and fragmentation of radicals. | |

| Various smaller alkyl and alkoxy fragments | - | C-C and C-O bond cleavage. |

It is important to emphasize that the decomposition pathways and the resulting product distributions for this compound are expected to be complex. Detailed mechanistic studies, including product analysis under various conditions and computational modeling, would be necessary to fully elucidate the intricate network of reactions involved in its thermal and photochemical degradation.

Spectroscopic and Advanced Structural Characterization of 2 Bromo 1 2 Bromopropoxy Propane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

Proton (¹H) NMR spectroscopy provides information on the different chemical environments of hydrogen atoms in a molecule. In Bis(2-bromoethyl) ether, the molecule exhibits symmetry, leading to a simplified ¹H NMR spectrum. The two bromoethyl groups are chemically equivalent.

The protons on the carbons adjacent to the oxygen atom (O-CH₂) and the protons on the carbons bearing the bromine atoms (Br-CH₂) will have distinct chemical shifts due to the different electronegativities of oxygen and bromine. The oxygen atom is more electronegative than bromine, causing a greater deshielding effect on the adjacent protons, shifting their resonance to a higher frequency (downfield).

Table 1: Predicted ¹H NMR Data for Bis(2-bromoethyl) ether

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| O-CH ₂ | 3.8 - 4.0 | Triplet |

| Br-CH ₂ | 3.5 - 3.7 | Triplet |

Note: The predicted values are based on empirical data for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Frameworks (including DEPT analysis)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of Bis(2-bromoethyl) ether, only two distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is a set of NMR experiments used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.

DEPT-90: Only CH signals appear.

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.

For Bis(2-bromoethyl) ether, both carbon environments are methylene (CH₂) groups. Therefore, a DEPT-90 spectrum would show no signals, and a DEPT-135 spectrum would show two negative signals.

Table 2: Predicted ¹³C NMR Data for Bis(2-bromoethyl) ether

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 |

| O -CH₂ | 68 - 72 | Negative |

| Br -CH₂ | 30 - 35 | Negative |

Note: The predicted values are based on empirical data for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For Bis(2-bromoethyl) ether, a cross-peak would be expected between the signals for the O-CH₂ and Br-CH₂ protons, confirming their connectivity through the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. For Bis(2-bromoethyl) ether, the HSQC spectrum would show a correlation between the O-CH₂ proton signal and the O-C H₂ carbon signal, and another correlation between the Br-CH₂ proton signal and the Br-C H₂ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. In the case of Bis(2-bromoethyl) ether, the HMBC spectrum would show a three-bond correlation from the O-CH₂ protons to the Br-C H₂ carbon and a two-bond correlation to the O-C H₂ carbon. Similarly, the Br-CH₂ protons would show a two-bond correlation to the Br-C H₂ carbon and a three-bond correlation to the O-C H₂ carbon.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of an ion, which can be used to determine its elemental formula. For Bis(2-bromoethyl) ether (C₄H₈Br₂O), the presence of two bromine atoms is a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. The HRMS would show a pair of peaks for the molecular ion separated by two mass units, with approximately equal intensity.

Table 3: Predicted HRMS Data for Bis(2-bromoethyl) ether

| Ion Formula | Calculated m/z (⁷⁹Br, ⁷⁹Br) | Calculated m/z (⁷⁹Br, ⁸¹Br) | Calculated m/z (⁸¹Br, ⁸¹Br) |

| [C₄H₈⁷⁹Br₂O]⁺ | 229.8942 | - | - |

| [C₄H₈⁷⁹Br⁸¹BrO]⁺ | - | 231.8922 | - |

| [C₄H₈⁸¹Br₂O]⁺ | - | - | 233.8901 |

Ionization Techniques (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and large molecules. For a relatively small and neutral molecule like Bis(2-bromoethyl) ether, ESI might be used to form adducts with ions such as Na⁺ or K⁺ present in the solvent, for example, [M+Na]⁺. This allows for the determination of the molecular weight without significant fragmentation. The characteristic isotopic pattern of bromine would still be observable in the adduct ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of 2-Bromo-1-(2-bromopropoxy)propane is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The primary functional groups within this compound are the carbon-hydrogen (C-H) bonds of the propane (B168953) chains, the carbon-oxygen-carbon (C-O-C) ether linkage, and the carbon-bromine (C-Br) bonds. Each of these groups absorbs IR radiation at a characteristic frequency range, providing a unique spectral fingerprint for the molecule.

Detailed analysis of the spectrum allows for the confirmation of the compound's structural backbone. The C-H stretching vibrations of the alkyl groups are typically observed in the region of 2850-2975 cm⁻¹. docbrown.infoopenstax.orgdocbrown.info The presence of the ether functional group is confirmed by a strong C-O-C stretching absorption, which characteristically appears in the 1070-1150 cm⁻¹ range. The carbon-bromine bonds exhibit stretching vibrations at lower wavenumbers, typically found between 500 and 750 cm⁻¹. docbrown.infodocbrown.info

The region of the IR spectrum from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. docbrown.info This area contains a complex pattern of overlapping signals that are unique to a specific molecule, arising from a variety of bending and stretching vibrations of the molecular skeleton. This fingerprint is invaluable for the unambiguous identification of this compound when compared against a reference spectrum.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Type of Vibration |

| Alkyl | C-H | 2850-2975 | Stretch |

| Alkyl | C-H | 1370-1480 | Bend |

| Ether | C-O-C | 1070-1150 | Stretch |

| Bromoalkane | C-Br | 500-750 | Stretch |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide unequivocal information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a molecule like this compound, which contains two chiral carbons, X-ray crystallography is the definitive method for establishing the spatial orientation of the bromine and propoxy substituents.

An X-ray diffraction experiment on a suitable single crystal of this compound would yield a detailed map of electron density. From this map, the positions of all atoms, including the hydrogen atoms with advanced refinement techniques, can be determined. nih.gov This would allow for the unambiguous assignment of the R/S configuration at each of the two chiral centers, providing the absolute stereochemistry of the molecule. Furthermore, the solid-state conformation, describing the torsion angles of the flexible propane and ether linkages, would be precisely defined.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are highly applicable methods.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. libretexts.org The separation is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a heated column. libretexts.org Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical tool, as the mass spectrometer can identify the separated components based on their mass-to-charge ratio and fragmentation patterns. oup.comresearchgate.netspectrabase.com This is particularly useful for confirming the identity of the target compound and for identifying any impurities. The choice of the GC column is critical; a non-polar or medium-polarity column is typically used for the analysis of halogenated hydrocarbons. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for both analytical and preparative-scale separations. For a chiral molecule such as this compound, which exists as a mixture of diastereomers, chiral HPLC is the method of choice for separating the individual enantiomers and diastereomers. researchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer. researchgate.netkoreascience.krresearchgate.net Columns with modified cellulose (B213188) or amylose (B160209) derivatives, as well as those based on chiral crown ethers, have proven effective for the separation of various chiral compounds, including halogenated molecules. researchgate.netresearchgate.net The separation of the stereoisomers of this compound would be crucial for studying their individual properties.

Table 2: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase (Column) | Detector | Application |

| GC | Non-polar (e.g., polydimethylsiloxane) or medium-polarity | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Purity assessment, identification of volatile impurities |

| HPLC (Chiral) | Chiral Stationary Phase (e.g., modified cellulose, chiral crown ether) | UV, Refractive Index (RI) | Separation of enantiomers and diastereomers, purity assessment |

| HPLC (Preparative) | Appropriate stationary phase for the desired separation | UV, RI | Isolation of pure isomers |

Computational Chemistry Investigations of 2 Bromo 1 2 Bromopropoxy Propane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-Bromo-1-(2-bromopropoxy)propane, DFT calculations could be employed to determine its optimized geometry, electronic properties, and thermodynamic stability. A typical study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations.

Hypothetical DFT Data for this compound:

| Property | Hypothetical Value |

| Ground State Energy | -X.XXX Hartrees |

| Dipole Moment | Y.YY Debye |

| HOMO Energy | -Z.ZZ eV |

| LUMO Energy | +A.AA eV |

| HOMO-LUMO Gap | B.BB eV |

These calculated values would provide a theoretical foundation for understanding the molecule's reactivity and spectroscopic behavior.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a rigorous approach to studying molecular orbitals. aps.orgrsc.org Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) could be used to analyze the molecular orbitals of this compound. This analysis would reveal the nature of bonding, identify the locations of electron density, and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting sites of electrophilic and nucleophilic attack.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis would be essential to identify the most stable three-dimensional structures. By systematically rotating the dihedral angles of the C-C and C-O bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. This would allow for the identification of local and global energy minima, corresponding to stable conformers, and the transition states connecting them. Such studies are crucial for understanding the molecule's flexibility and how its shape influences its properties and interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can predict spectroscopic data, which is invaluable for experimental characterization. For this compound, methods like Gauge-Including Atomic Orbital (GIAO) can be used in conjunction with DFT to predict ¹H and ¹³C NMR chemical shifts. docbrown.infochemicalbook.comchemicalbook.comdocbrown.info These theoretical predictions, when compared with experimental spectra, can help in the definitive assignment of signals and confirm the molecule's structure.

Hypothetical Predicted ¹H NMR Chemical Shifts for this compound:

| Proton Environment | Hypothetical Chemical Shift (ppm) |

| CH(Br) | 4.1 - 4.3 |

| OCH₂ | 3.5 - 3.8 |

| CH(propoxy) | 3.9 - 4.1 |

| CH₃ | 1.6 - 1.8 |

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can elucidate the pathways of chemical reactions involving this compound. For instance, the mechanisms of its potential hydrolysis or elimination reactions could be investigated. sciepub.comyoutube.comrsc.orgbohrium.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This would provide insights into the reaction kinetics and thermodynamics, helping to understand whether a reaction proceeds, for example, via an SN1 or SN2 mechanism. youtube.comrsc.orgdoubtnut.com The geometry of the transition state is particularly important as it reveals the critical point of the reaction.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While no QSRR studies specifically on this compound and its analogs were found, this approach could be theoretically applied. By calculating various molecular descriptors (e.g., electronic, topological, and steric parameters) for a set of related bromo-ethers and correlating them with experimentally determined reaction rates, a predictive QSRR model could be developed. This model would be valuable for estimating the reactivity of new, untested compounds within the same chemical class.

Applications As a Building Block in Advanced Organic Synthesis

Precursor for Complex Polyfunctional Molecules

The presence of two reactive bromine atoms on the propane (B168953) chains of 2-Bromo-1-(2-bromopropoxy)propane makes it an ideal starting material for the synthesis of complex polyfunctional molecules. These bromine atoms can be readily displaced by a wide range of nucleophiles through SN2 reactions, allowing for the introduction of various functional groups. wikipedia.org For instance, reaction with amines can lead to the formation of diamines, while reaction with thiols can yield dithiols.

The ether linkage within the molecule provides a stable backbone that can be incorporated into the final target molecule. This allows for the synthesis of molecules with a defined spatial arrangement of functional groups. The differential reactivity of the two bromine atoms, influenced by the ether oxygen, could potentially be exploited for sequential functionalization, further increasing the complexity of the molecules that can be synthesized.

Scaffold for Macrocyclic Systems and Bridged Architectures (e.g., Calixarenes)

The bifunctional nature of this compound makes it a suitable candidate for the construction of macrocyclic systems. By reacting with dinucleophiles, such as diphenols or diamines, under high-dilution conditions, the compound can undergo intramolecular cyclization to form crown ether or cryptand analogues. mdpi.comtdl.orgjetir.org The Williamson ether synthesis is a common method employed for such cyclizations, where a diol is deprotonated to form a dinucleophile that then reacts with the dihalide. wikipedia.orgbyjus.commasterorganicchemistry.comyoutube.com

While direct use in the synthesis of traditional calixarenes, which are typically formed from phenols and aldehydes, is not the primary application, this dihaloether can be used to create calixarene-like macrocycles or to functionalize existing calixarene (B151959) platforms. For example, it can be used to bridge two phenolic units on a calixarene, creating a more complex and rigid host molecule with a well-defined cavity for molecular recognition. nih.govresearchgate.netniscpr.res.innih.govmdpi.com The synthesis of such modified calixarenes often involves the reaction of the dihaloalkane with the hydroxyl groups on the lower rim of the calixarene scaffold.

Table 1: Examples of Dihaloalkanes in Macrocycle Synthesis

| Dihaloalkane | Dinucleophile | Macrocycle Type | Reference |

| Bis(2-chloroethyl) ether | Catechol | Dibenzo-18-crown-6 | mdpi.com |

| 1,3-Dibromopropane | Bis(2-aminophenoxy)ethane | Cryptand | rsc.org |

| 1,2-Bis(bromomethyl)benzene | 4'-Aminobenzo-15-crown-5 | Bis-benzo-15-crown-5 ether | mdpi.com |

Intermediate in the Synthesis of Substituted Ethers and Alcohols

This compound serves as a key intermediate for the synthesis of a variety of substituted ethers and alcohols. The bromine atoms can be substituted by alkoxides or hydroxides to yield diethers or diols, respectively. wikipedia.org The reaction with alkoxides, a classic Williamson ether synthesis, allows for the introduction of a wide range of alkyl or aryl groups, leading to the formation of complex polyether structures. wikipedia.orgbyjus.commasterorganicchemistry.comyoutube.com

Furthermore, the ether bond in this compound can be cleaved under strongly acidic conditions, typically using HBr or HI, to yield a bromo-alcohol and a dibromopropane. wikipedia.org This cleavage reaction provides another pathway to access different functionalized propane derivatives. The specific products of the cleavage depend on the reaction conditions and the substitution pattern of the ether.

Construction of Carbon-Carbon and Carbon-Heteroatom Bonds through Coupling Reactions

The bromine atoms in this compound are suitable for participating in various coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For instance, it can undergo reactions with organometallic reagents, such as Grignard or organocuprate reagents, to form new carbon-carbon bonds, extending the carbon skeleton of the molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can also be employed to introduce aryl, vinyl, or alkynyl groups. These reactions are powerful tools for constructing complex molecular frameworks from simple precursors. The bifunctional nature of the starting material allows for double coupling reactions, leading to the formation of symmetrical or unsymmetrical products.

Development of Novel Polymeric Materials and Cross-linkers

Due to its two reactive bromine sites, this compound can be utilized in the synthesis of novel polymeric materials. It can act as a monomer in condensation polymerization reactions with dinucleophiles like diols or diamines to produce polyethers or polyamines. The resulting polymers would possess a unique structure derived from the starting dibromo ether.

Furthermore, this compound is an effective cross-linking agent for various polymers. By reacting with functional groups on polymer chains, such as amines or hydroxyls, it can form covalent bonds between the chains, creating a three-dimensional network structure. This cross-linking process can significantly enhance the mechanical properties, thermal stability, and chemical resistance of the original polymer. For example, dihaloalkanes have been used to crosslink polypyrrole films, thereby modifying their electrochemical properties.

Environmental Degradation Mechanisms of Brominated Ethers

Abiotic Transformation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological processes, driven by physical and chemical factors in the environment such as sunlight, water, and temperature.

Photochemical degradation is a key abiotic pathway for many organic pollutants. In the atmosphere and in sunlit surface waters, the reaction with photochemically produced hydroxyl radicals (•OH) is a primary transformation mechanism. Hydroxyl radicals are highly reactive and non-selective oxidants that can initiate the degradation of a wide range of organic compounds. nih.gov The rate constant for the vapor-phase reaction of a related simple brominated alkane, 2-bromopropane (B125204), with hydroxyl radicals has been measured as 8.8 x 10⁻¹³ cm³/molecule-sec at 25°C, corresponding to an atmospheric half-life of about 18 days. nih.gov

For brominated ethers like 2-Bromo-1-(2-bromopropoxy)propane, the degradation process initiated by hydroxyl radicals would likely involve hydrogen abstraction from the alkyl chain, forming a carbon-centered radical. This radical can then react with oxygen to form peroxy radicals, leading to a cascade of reactions that can ultimately cleave the ether bond and break down the molecule. The presence of bromine atoms can influence the reaction pathways. Studies on other halogenated compounds have shown that under UV-C irradiation, the presence of hydrogen peroxide can generate more hydroxyl radicals, thereby promoting degradation. nih.gov However, high concentrations of other substances can also compete for the radicals, potentially inhibiting the degradation rate. nih.gov

Hydrolysis is the cleavage of a chemical bond by the addition of water. For a compound like this compound, which contains secondary bromo-alkane structures, hydrolysis can be a significant degradation pathway in aqueous environments. The mechanism of hydrolysis for halogenoalkanes depends on the structure of the carbon skeleton. rsc.org

The structure of this compound features bromine atoms on secondary carbons. Tertiary halogenoalkanes, such as 2-bromo-2-methylpropane, are often cited as classic examples of hydrolysis via a unimolecular nucleophilic substitution (SN1) mechanism. rsc.org This process occurs in two steps: a slow, rate-determining step where the carbon-bromine bond breaks to form a stable carbocation and a bromide ion, followed by a fast step where the carbocation reacts with a nucleophile like water or a hydroxide (B78521) ion. rsc.orgyoutube.com

SN1 Hydrolysis Mechanism (Example with a tertiary halide):

Slow step (Ionization): (CH₃)₃CBr → (CH₃)₃C⁺ + Br⁻ rsc.org

Fast step (Nucleophilic attack): (CH₃)₃C⁺ + H₂O → (CH₃)₃COH₂⁺ → (CH₃)₃COH + H⁺

While secondary halides can react via both SN1 and SN2 (bimolecular nucleophilic substitution) mechanisms, the SN1 pathway becomes more likely in polar protic solvents (like water) that can stabilize the intermediate carbocation. doubtnut.com Therefore, it is plausible that this compound undergoes slow hydrolysis in water, leading to the replacement of bromine atoms with hydroxyl groups to form brominated alcohols and eventually, diols. A hydrolysis half-life of about 2.1 days has been reported for 2-bromopropane at 25°C and pH 7. nih.gov

Thermal decomposition occurs when a molecule breaks down at elevated temperatures, such as during waste incineration or accidental fires. Studies on various brominated flame retardants (BFRs) show that they degrade under thermal stress to form a range of brominated products of incomplete combustion (BPICs). murdoch.edu.au Major products often include brominated benzenes and phenols, and in the presence of a chlorine source, mixed halogenated dibenzo-p-dioxins and dibenzofurans can also be formed. murdoch.edu.aunih.gov

The thermal degradation of BFRs can proceed through both condensed-phase and gas-phase reactions. murdoch.edu.au For aliphatic brominated ethers, decomposition would likely involve the cleavage of C-Br and C-O bonds. Research on the thermal decomposition of specific polymer flame retardants provides insight into the types of products that might be expected.

| Flame Retardant | Major Gaseous Products |

|---|---|

| 1,2-bis(pentabromodiphenyl)ethane (DBDPE) | Carbon Monoxide (CO), Hydrogen Bromide (HBr), Ethylene |

| Ethylene bis(tetrabromo phthalimide) (EBTPI) | CO, HBr, Ethylene |

| Tetrabromobisphenol A diallyl ether (TBBPA-BAE) | CO, HBr, Methane, Ethane, Propane (B168953), Ethylene |

Based on these findings, the thermochemical decomposition of this compound would be expected to produce hydrogen bromide, carbon oxides, and a variety of smaller hydrocarbons and brominated organic fragments.

Biotic Transformation and Biodegradation Studies

Biotic transformation involves the degradation of compounds by living organisms, primarily microorganisms like bacteria and fungi. These processes are critical for the ultimate removal of many organic pollutants from the environment.

The biodegradation of brominated compounds often proceeds via reductive dehalogenation under anaerobic (oxygen-free) conditions. In this process, microorganisms use the halogenated compound as an electron acceptor, removing a halogen atom and replacing it with a hydrogen atom. Several studies have demonstrated the microbial debromination of polybrominated diphenyl ethers (PBDEs) by anaerobic dehalogenating bacteria. acs.org Cultures containing Dehalococcoides species, for instance, have been shown to be capable of sequentially debrominating highly brominated PBDEs to lower-brominated, and often more toxic, congeners. berkeley.edufrontiersin.orgnih.govnih.gov

While PBDEs are structurally different from this compound, the enzymatic machinery for dehalogenation could potentially act on other brominated compounds. The rate of debromination has been observed to be slower for more highly brominated and hydrophobic congeners. acs.org

Aerobic biotransformation is another potential pathway. Bacteria capable of degrading polychlorinated biphenyls (PCBs), such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400, have also been shown to transform PBDEs with six or fewer bromine atoms. nih.gov The transformation can proceed via hydroxylation and can lead to the stoichiometric release of bromide ions. nih.gov Given that this compound is a less complex molecule than PBDEs, it is plausible that similar aerobic bacteria could metabolize it, potentially cleaving the ether linkage and dehalogenating the aliphatic chains.

The identification of metabolites is crucial for understanding degradation pathways. In the anaerobic degradation of PBDEs, the primary biotransformation products are less-brominated PBDE congeners, formed through sequential reductive debromination. berkeley.edu For example, the debromination of hepta-BDE 183 can produce a range of hexa- through tri-BDEs, and eventually diphenyl ether. frontiersin.orgnih.gov

For this compound, a hypothetical microbial degradation pathway could involve the following steps:

Reductive Debromination: The stepwise removal of bromine atoms to form 1-(2-bromopropoxy)propane and subsequently 1-propoxypropane.

Ether Cleavage: Enzymatic cleavage of the ether bond, potentially forming propanol (B110389) and 2-bromopropanol, or other related C3 alcohols.

Oxidation: Further oxidation of the resulting alcohols and alkanes to carbon dioxide and water.

Under aerobic conditions, transformation of PBDEs by some bacteria leads to the accumulation of hydroxylated derivatives. nih.gov Similarly, the aerobic biotransformation of this compound could produce hydroxylated and debrominated intermediates. For instance, the earthworm Metaphire vulgaris has been shown to transform a tetrabrominated diphenyl ether (BDE47) into two more polar metabolites, indicating that biotransformation can occur in higher organisms as well. researchgate.net

| Microbial Culture | Substrate Congener(s) | Observed Transformation | Reference |

|---|---|---|---|

| Dehalococcoides ethenogenes 195 | Octa-BDE mixture | Debromination to hepta- through penta-BDE congeners | berkeley.edu |

| Sulfurospirillum multivorans | Deca-BDE | Debromination to octa- and hepta-BDE congeners | berkeley.edu |

| Dehalococcoides-containing enrichment culture (PB) | Hepta-BDE 183 & Tetra-BDE 47 | Complete debromination of BDE-47 to diphenyl ether; extensive debromination of BDE-183 | frontiersin.orgnih.gov |

| Rhodococcus jostii RHA1 | Mono- through penta-BDEs | Transformation with stoichiometric release of bromide | nih.gov |

Chemical Stability Assessments in Simulated Environmental Media

The environmental persistence of This compound is determined by its susceptibility to various abiotic and biotic degradation processes. These processes are influenced by the compound's chemical structure, which includes both ether linkages and secondary bromine substituents.

Hydrolysis:

The presence of carbon-bromine (C-Br) bonds suggests that hydrolysis is a potential degradation pathway for This compound . The rate of hydrolysis of alkyl halides is dependent on the structure of the alkyl group. wikipedia.org In this molecule, both bromine atoms are attached to secondary carbons. Secondary alkyl halides can undergo hydrolysis via both S\N1 and S\N2 mechanisms. wikipedia.orgmsu.edu The S\N1 mechanism involves the formation of a carbocation intermediate, while the S\N2 mechanism involves a direct backside attack by a nucleophile, such as a hydroxide ion (OH⁻). wikipedia.org The hydrolysis of tertiary alkyl bromides is known to follow first-order kinetics, indicative of an S\N1 pathway. msu.educollegedunia.com While secondary halides like those in This compound can react via either pathway, the reaction rate is generally slower than for tertiary halides. msu.edu The ether linkage is generally stable to hydrolysis under neutral pH conditions but can be cleaved under strongly acidic conditions, which are not typically found in most environmental compartments.

Illustrative Hydrolysis Rate Comparison for Alkyl Bromides

| Alkyl Bromide Type | Relative Hydrolysis Rate | Dominant Mechanism |

|---|---|---|

| Primary | Slow | S\N2 |

| Secondary | Moderate | S\N1 / S\N2 |

| Tertiary | Fast | S\N1 |

Photodegradation:

Photodegradation, or the breakdown of compounds by light, is another potential abiotic degradation route. Brominated organic compounds can undergo photolysis, particularly under UV radiation. bohrium.com The energy from photons can lead to the cleavage of the C-Br bond, generating bromine radicals and organic radicals. These reactive species can then participate in a variety of secondary reactions. Studies on other brominated flame retardants have shown that photodegradation can lead to debromination, forming less brominated and potentially more mobile or toxic degradation products. sigmaaldrich.com The presence of ether oxygen atoms may also influence the photochemical behavior of the molecule.

Biodegradation:

Analytical Methods for Studying Degradation Kinetics and Products

To understand the environmental fate of This compound , it is crucial to employ analytical methods capable of tracking its disappearance over time and identifying the resulting degradation products.

Chromatographic Techniques:

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for separating and quantifying organic compounds in environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the analysis of volatile and semi-volatile organic compounds. nih.gov For brominated compounds, GC is often coupled with a mass spectrometer operating in electron capture negative ionization (ECNI) mode. ECNI is highly sensitive to electrophilic compounds like organobromides and often produces characteristic bromide ion fragments (m/z 79 and 81), aiding in their identification and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally labile compounds. It can be used to separate the parent compound from its more polar degradation products. HPLC is often coupled with UV-Vis or mass spectrometric detection.

Sample Preparation:

Prior to analysis, the target compound and its degradation products must be extracted from the environmental matrix (e.g., water, soil). Common extraction techniques for halogenated organic compounds include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net For complex matrices, a cleanup step may be necessary to remove interfering substances.

Kinetic Studies:

Degradation kinetics are determined by monitoring the concentration of This compound over time in controlled laboratory experiments that simulate environmental conditions. These studies provide data to calculate degradation rates and half-lives under specific conditions (e.g., hydrolysis at different pH values, photodegradation under different light intensities).

Identification of Degradation Products:

The identification of transformation products is essential for a complete understanding of the degradation pathway. Mass spectrometry, particularly when coupled with chromatography (GC-MS, LC-MS), is the most powerful technique for this purpose. By analyzing the mass spectra of the degradation products, their chemical structures can be elucidated.

Illustrative Analytical Parameters for Brominated Compounds

| Analytical Technique | Detector | Typical Application |

|---|---|---|

| GC-MS (EI) | Mass Spectrometer (Electron Impact) | Identification and quantification of volatile and semi-volatile compounds. |

| GC-MS (ECNI) | Mass Spectrometer (Electron Capture Negative Ionization) | Highly sensitive detection of brominated compounds. nih.gov |

| HPLC-UV | UV-Vis Detector | Quantification of compounds with chromophores. |

| HPLC-MS | Mass Spectrometer | Identification and quantification of non-volatile or thermally labile compounds and their degradation products. |

Q & A

Q. What are the standard synthetic routes for 2-Bromo-1-(2-bromopropoxy)propane, and how can purity be verified?

- Methodological Answer : The compound is typically synthesized via alkylation of propane derivatives using brominating agents (e.g., PBr₃ or HBr in controlled conditions). A two-step process may involve bromination of propanol precursors followed by etherification. Purification is achieved through fractional distillation under reduced pressure to minimize thermal decomposition. Purity verification employs NMR spectroscopy (¹H/¹³C) to confirm molecular structure and gas chromatography-mass spectrometry (GC-MS) to detect impurities. Safety protocols for handling volatile brominated compounds, such as PPE guidelines (gloves, lab coats, ventilation), should be strictly followed .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Due to its flammability and skin/eye irritancy, OSHA-compliant PPE (nitrile gloves, flame-resistant lab coats, and goggles) is mandatory. Work should be conducted in a fume hood to avoid inhalation. Spill containment requires inert absorbents (e.g., vermiculite), and contaminated clothing must be removed immediately. Emergency eyewash stations and safety showers should be accessible. Refer to hazard summaries for brominated alkanes, which emphasize fire hazards and reactivity with strong oxidizers .

Q. How can the compound’s stability under varying storage conditions be assessed?

- Methodological Answer : Conduct accelerated stability studies by storing samples at elevated temperatures (e.g., 40°C, 75% RH) and monitoring degradation via HPLC or FTIR. Compare results with control samples stored at -20°C. Degradation products, such as hydrobromic acid or propene derivatives, indicate hydrolytic or thermal instability. Use amber glass vials under nitrogen to prevent light-induced and oxidative decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of dual bromine atoms influence nucleophilic substitution reactivity?

- Methodological Answer : The bromine atoms at the 2-position of propane and the propoxy group create steric hindrance, slowing SN2 mechanisms. Kinetic studies under varying solvents (polar aprotic vs. protic) reveal competing elimination pathways (E2). Isotopic labeling (e.g., ⁸¹Br substitution) combined with computational modeling (DFT) can map transition states. Compare reactivity with mono-brominated analogs (e.g., 2-Bromo-2-methylpropane) to isolate electronic effects .

Q. What computational strategies optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA) predict intermediates and transition states. Use reaction path search algorithms (e.g., GRRM) to identify low-energy pathways. Validate predictions experimentally via in-situ FTIR or Raman spectroscopy. ICReDD’s integrated approach (computational + experimental feedback loops) reduces trial-and-error in optimizing bromination efficiency and selectivity .

Q. How can contradictory data on the compound’s thermal decomposition be resolved?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with mass spectrometry to identify decomposition products. Compare results across studies by standardizing heating rates and purge gases (N₂ vs. air). Conflicting data may arise from impurities (e.g., residual solvents) or measurement artifacts. Replicate experiments using ultra-pure samples and report detailed metadata (e.g., instrument calibration) .

Q. What factorial design approaches improve yield in large-scale synthesis?

- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (25–60°C), brominating agent stoichiometry (1.0–1.5 eq), and reaction time (4–12 hrs). Analyze interactions using ANOVA to identify optimal conditions. For reproducibility, include center points and block extraneous variables (humidity, stirring rate). Pilot-scale reactors with real-time monitoring (e.g., PAT tools) validate lab findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.